N5-(4-Phenoxyphenyl)-L-glutamine
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Overview
Description
N5-(4-Phenoxyphenyl)-L-glutamine is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of a phenoxyphenyl group attached to the L-glutamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-Phenoxyphenyl)-L-glutamine typically involves the reaction of 4-phenoxyphenylamine with L-glutamine under specific conditions. One common method includes the diazotization of 4-phenoxyphenylamine followed by coupling with L-glutamine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a semi-continuous or fully continuous process. This involves the diazotization of 4-phenoxyphenylamine in a hydrochloric acid medium, followed by coupling with L-glutamine in the presence of a suitable catalyst. The process is optimized to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N5-(4-Phenoxyphenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in the presence of polyethylene glycol (PEG)-400 as a catalyst.
Reduction: Sodium borohydride in an ethanol medium.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
Oxidation: 4-Phenoxybenzoic acid.
Reduction: 4-Phenoxyaniline.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anti-cancer properties and as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N5-(4-Phenoxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as protein kinases. The compound is known to inhibit the activity of certain kinases, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenoxyphenyl)benzamide
- N-(4-Phenoxyphenyl)-β-alanine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N5-(4-Phenoxyphenyl)-L-glutamine is unique due to its specific structural features, such as the presence of the L-glutamine backbone and the phenoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid |
InChI |
InChI=1S/C17H18N2O4/c18-15(17(21)22)10-11-16(20)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)(H,21,22)/t15-/m0/s1 |
InChI Key |
YWTHXARKKQRUCI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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